1-(4-iso-Butoxy-3-fluorophenyl)ethanol is an organic compound characterized by its unique molecular structure, which includes a butoxy group and a fluorine atom attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 212.26 g/mol. This compound is classified as an alcohol due to the presence of the hydroxyl (-OH) functional group, which plays a crucial role in its chemical reactivity and interactions.
This compound can be synthesized through various chemical reactions, primarily involving the reduction of corresponding aldehydes. It is commonly found in research settings and may have applications in pharmaceuticals or as an intermediate in organic synthesis.
1-(4-iso-Butoxy-3-fluorophenyl)ethanol is classified under:
The synthesis of 1-(4-iso-Butoxy-3-fluorophenyl)ethanol typically involves reducing 4-iso-butoxy-3-fluorobenzaldehyde using suitable reducing agents.
The molecular structure of 1-(4-iso-Butoxy-3-fluorophenyl)ethanol features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.26 g/mol |
| IUPAC Name | 1-[3-fluoro-4-(2-methylpropoxy)phenyl]ethanol |
| InChI Key | OVUZQCXCWKWWMO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COC1=C(C=C(C=C1)C(C)O)F |
1-(4-iso-Butoxy-3-fluorophenyl)ethanol can undergo several types of chemical reactions:
The mechanism of action for 1-(4-iso-Butoxy-3-fluorophenyl)ethanol involves its interaction with biological targets, facilitated by its hydroxyl group which allows for hydrogen bonding with other molecules. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a candidate for drug design and development.
1-(4-iso-Butoxy-3-fluorophenyl)ethanol exhibits typical physical properties associated with alcohols:
The compound's chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
1-(4-iso-Butoxy-3-fluorophenyl)ethanol has potential applications in:
Its unique structural features make it valuable in various synthetic pathways and potentially therapeutic applications, although specific uses may require further investigation and validation through research studies.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: